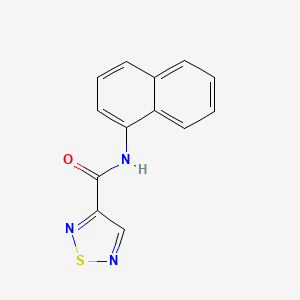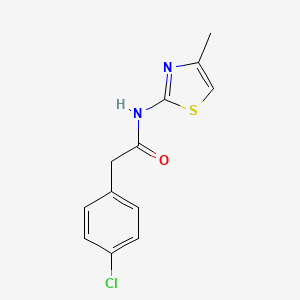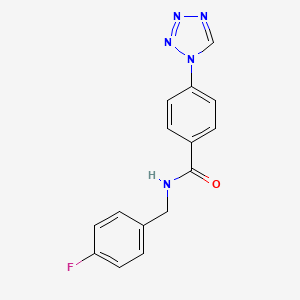
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystal powder that is soluble in water and organic solvents. It is a derivative of thiourea and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to act through the modulation of various physiological processes, such as the regulation of appetite, growth hormone secretion, and immune function. N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to increase the expression of genes involved in appetite regulation and growth hormone secretion, leading to increased feed intake and growth performance in animals.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects, including increased feed intake, growth performance, and immune function in animals. N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to have anti-inflammatory and anti-cancer properties in vitro, although further studies are needed to confirm these findings in vivo.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its solubility in water and organic solvents, and its ability to modulate various physiological processes. However, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea also has limitations, such as its potential toxicity at high doses and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, including further investigation of its potential applications in agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used to improve the feed intake and growth performance of livestock, leading to increased productivity and profitability. In aquaculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used as a feed attractant to improve the growth and survival of fish and shrimp, leading to increased production and sustainability. In medicine, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be investigated for its potential anti-inflammatory and anti-cancer properties, leading to the development of new therapies for these diseases.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3,5-dimethylaniline with 4-methoxybenzyl isothiocyanate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, which is then purified through recrystallization.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to increase feed intake and growth performance in livestock. In aquaculture, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been used as a feed attractant to improve the growth and survival of fish and shrimp. In medicine, N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-14-4-6-16(20-3)7-5-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPPINQSZDZTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

